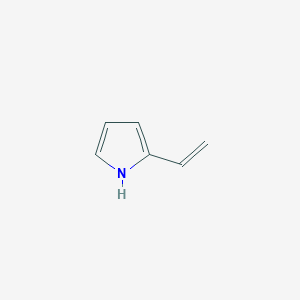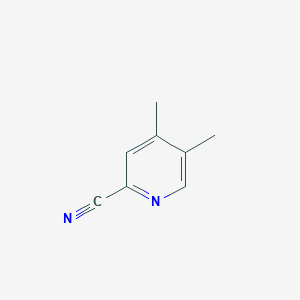
9H-Carbazole-9-carboxylic acid, ethyl ester
描述
9H-Carbazole-9-carboxylic acid, ethyl ester is an organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in pharmaceuticals, materials science, and organic electronics. The ethyl ester derivative of 9H-Carbazole-9-carboxylic acid is particularly interesting due to its potential in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
-
Fischer Indole Synthesis: : One common method to synthesize 9H-Carbazole-9-carboxylic acid, ethyl ester involves the Fischer indole synthesis. This method typically starts with phenylhydrazine and an appropriate ketone or aldehyde, followed by cyclization under acidic conditions to form the carbazole core. The carboxylic acid group is then introduced via a Friedel-Crafts acylation reaction, and finally, esterification with ethanol yields the ethyl ester derivative.
-
Palladium-Catalyzed Coupling: : Another approach involves palladium-catalyzed coupling reactions. For instance, starting from a halogenated carbazole, a Suzuki coupling reaction with an appropriate boronic acid can introduce the carboxylic acid group, which is then esterified.
Industrial Production Methods
Industrial production of this compound often employs scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions, higher yields, and reduced production costs. Key steps include the use of robust catalysts and optimized reaction parameters to ensure high purity and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or quinones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: Electrophilic substitution reactions are common, where the aromatic ring of the carbazole can be functionalized using reagents like halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.
Major Products
Oxidation: Formation of carbazole-9,9-dione.
Reduction: Formation of 9H-carbazole-9-methanol.
Substitution: Formation of 3-bromo-9H-carbazole-9-carboxylic acid, ethyl ester.
科学研究应用
Chemistry
In chemistry, 9H-Carbazole-9-carboxylic acid, ethyl ester is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the preparation of dyes, pigments, and organic semiconductors.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and antimicrobial agents. The carbazole core is known for its bioactivity, making it a valuable scaffold in drug discovery.
Medicine
In medicine, compounds derived from this compound are explored for their anticancer, antiviral, and anti-inflammatory properties. The ability to modify the ester group allows for the development of prodrugs with improved pharmacokinetic properties.
Industry
Industrially, this compound is used in the production of organic light-emitting diodes (OLEDs) and photovoltaic cells. Its electronic properties make it suitable for use in optoelectronic devices.
作用机制
The mechanism of action of 9H-Carbazole-9-carboxylic acid, ethyl ester and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, in anticancer applications, these compounds may inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells. In antimicrobial applications, they may disrupt bacterial cell wall synthesis or function as efflux pump inhibitors.
相似化合物的比较
Similar Compounds
- 9H-Carbazole-3-carboxylic acid, ethyl ester
- 9H-Carbazole-2-carboxylic acid, ethyl ester
- 9H-Carbazole-9-methanol
Uniqueness
Compared to its analogs, 9H-Carbazole-9-carboxylic acid, ethyl ester is unique due to its specific position of the carboxylic acid group, which influences its reactivity and the types of derivatives that can be synthesized. This positional isomerism can lead to differences in biological activity and physical properties, making it a versatile compound for various applications.
属性
IUPAC Name |
ethyl carbazole-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-2-18-15(17)16-13-9-5-3-7-11(13)12-8-4-6-10-14(12)16/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAYMOTWPNCISV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C2=CC=CC=C2C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395848 | |
| Record name | 9H-Carbazole-9-carboxylic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24650-61-1 | |
| Record name | 9H-Carbazole-9-carboxylic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9H-Indeno[2,1-c]pyridine](/img/structure/B3349907.png)
![5H-Indeno[1,2-c]pyridine](/img/structure/B3349914.png)


![Pyrimido[1,2-a]indole](/img/structure/B3349944.png)
![1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene](/img/structure/B3349946.png)


![5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B3349977.png)

![1,2-Dihydro-3h-[1,2,4]triazino[5,6-b]indol-3-one](/img/structure/B3349996.png)

